molecular formula C13H23NO5 B14769817 Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate

Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate

Cat. No.: B14769817
M. Wt: 273.33 g/mol
InChI Key: KCFSGLTVTLEICB-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl ester, and an isopropyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 7-hydroxyhept-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the protection of the hydroxyl group using a tert-butyl carbamate (Boc) group, which is introduced through the reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection.

Major Products Formed

    Oxidation: Formation of 7-oxohept-2-enoic acid.

    Reduction: Formation of 7-hydroxyhept-2-enol.

    Substitution: Formation of 7-hydroxy-2-aminohept-2-enoate.

Scientific Research Applications

Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a building block for polymers.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carbamate groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-hydroxyhept-2-enoate: Lacks the Boc-protected amine group.

    7-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoic acid: Contains a carboxylic acid group instead of a methyl ester.

    Methyl 7-oxohept-2-enoate: Contains a ketone group instead of a hydroxyl group.

Uniqueness

Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(16)18-4)8-6-5-7-9-15/h8,15H,5-7,9H2,1-4H3,(H,14,17)

InChI Key

KCFSGLTVTLEICB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=CCCCCO)C(=O)OC

Origin of Product

United States

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